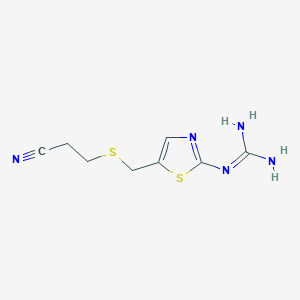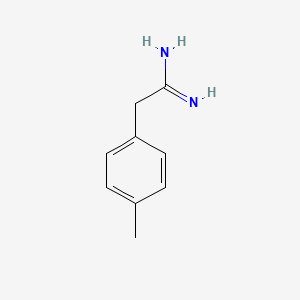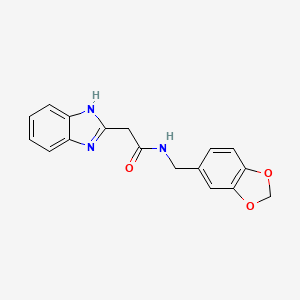
1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is a compound with the molecular formula C8H11N5S2 . It appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N5S2/c9-2-1-3-14-5-6-4-12-8(15-6)13-7(10)11/h4,15H,1,3,5H2,(H4,10,11,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.34 . It’s a solid at room temperature and should be stored in a dark place, sealed, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthetic Procedures and Biological Interest
Compounds containing the guanidine moiety, such as 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine, have garnered interest in medicinal chemistry due to their biological activities. These activities span across various therapeutic areas, including cytotoxicity, inhibition of cell proliferation via angiogenesis, and induction of apoptosis. Synthetic chemists are keen on developing new procedures to access guanidine derivatives due to their potential as therapeutic agents. This interest is driven by the guanidine group's classification as a super base, which, when bonded to a benzazole ring, may significantly modify the biological activity of these heterocycles. A review on the chemical aspects of guanidinobenzoazoles highlights recent synthetic approaches to these compounds, including modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties (Rosales-Hernández et al., 2022).
Guanidine Derivatives in Drug Screening
Guanidine derivatives, both from natural and synthetic sources, have found extensive applications in synthetic and medicinal chemistry. These compounds are integral in the development of small peptides, peptidomimetics, and a wide range of pharmaceutical products. Their hydrophilic nature makes guanidine derivatives promising candidates for neurodegenerative therapies, anti-inflammatory agents, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. Despite the potential, there is a call for more comprehensive studies to support their use in various therapeutic areas (Rauf et al., 2014).
Bioactive and Catalytic Applications
The structural diversity and potential bioactivity of guanidine-containing compounds extend to their application in bioinorganic chemistry and catalysis. Guanidine copper complexes, in particular, have been reviewed for their structural characteristics and applications. These compounds demonstrate a variety of coordination modes, offering insights into their donor properties and advantages in copper coordination chemistry. This reflects their potential in addressing complex problems across different chemical fields, underpinning their importance in the design and development of novel drugs and catalytic agents (Bienemann et al., 2011).
Antifungal Agents
The guanidine moiety's basic nature is utilized in developing antifungal agents against human-relevant fungal pathogens. A review covering antifungal agents containing at least one guanidine group from 2004 to 2022 highlights the diversity of guanidine-containing derivatives with antifungal activity. These compounds range from small molecules to polymers and natural products, emphasizing their broad applicability in addressing fungal infections (Baugh, 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine are currently unknown. This compound belongs to the class of organic compounds known as diarylthioethers . These compounds are organosulfur compounds containing a thioether group that is substituted by two aryl groups
Mode of Action
It is known that thiazole derivatives can exhibit diverse biological activities . The presence of the thiazole ring and the cyanoethylthio group may contribute to its interaction with its targets. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation
Pharmacokinetics
The compound is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C These properties may affect its bioavailability
Result of Action
As mentioned earlier, thiazole derivatives can exhibit significant analgesic and anti-inflammatory activities . This suggests that the compound may have similar effects. More research is needed to confirm these effects and to identify other potential effects.
Action Environment
The action, efficacy, and stability of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored at 2-8°C in a dark place, sealed in dry conditions , suggesting that it may be sensitive to light, moisture, and temperature
Propriétés
IUPAC Name |
2-[5-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S2/c9-2-1-3-14-5-6-4-12-8(15-6)13-7(10)11/h4H,1,3,5H2,(H4,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZPFQMDAQAFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N=C(N)N)CSCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)
![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide](/img/structure/B2801598.png)

![N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2801600.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2801606.png)

![Isoquinolin-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2801608.png)

![3,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2801611.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2801613.png)
![(2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2801615.png)
![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2801617.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2801618.png)